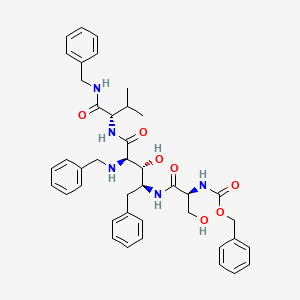
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-serinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-serinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide” is a complex organic molecule that features multiple functional groups, including amides, hydroxyl groups, and aromatic rings. Such compounds are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Protection and Deprotection Steps: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine groups during intermediate steps.
Amide Bond Formation: Coupling reactions to form amide bonds between amino acids and other components.
Hydroxyl Group Introduction: Specific reactions to introduce hydroxyl groups at desired positions.
Final Deprotection and Purification: Removing protecting groups and purifying the final product.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines.
Substitution: Aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition Studies: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The compound’s mechanism of action would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
類似化合物との比較
Similar Compounds
Peptide-Based Compounds: Similar in structure due to the presence of amino acid residues.
Benzylamine Derivatives: Compounds with benzylamine groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which can result in unique biological activities and chemical reactivity.
特性
CAS番号 |
161594-19-0 |
|---|---|
分子式 |
C41H49N5O7 |
分子量 |
723.9 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C41H49N5O7/c1-28(2)35(39(50)43-25-31-19-11-5-12-20-31)46-40(51)36(42-24-30-17-9-4-10-18-30)37(48)33(23-29-15-7-3-8-16-29)44-38(49)34(26-47)45-41(52)53-27-32-21-13-6-14-22-32/h3-22,28,33-37,42,47-48H,23-27H2,1-2H3,(H,43,50)(H,44,49)(H,45,52)(H,46,51)/t33-,34-,35-,36+,37+/m0/s1 |
InChIキー |
OWCCZVZPRSKALT-RHAMUZCRSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4 |
正規SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


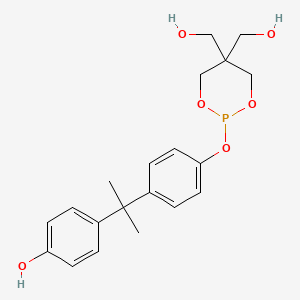
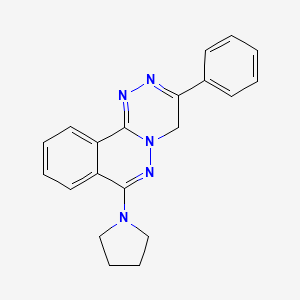
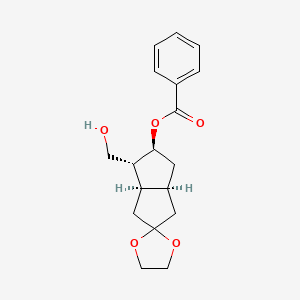
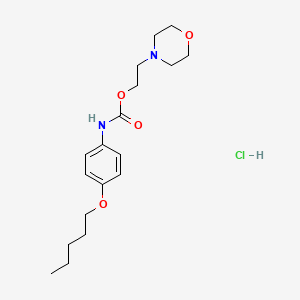

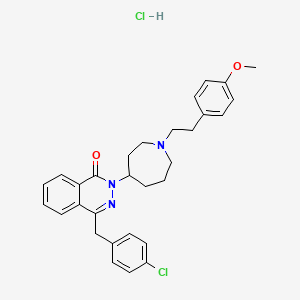
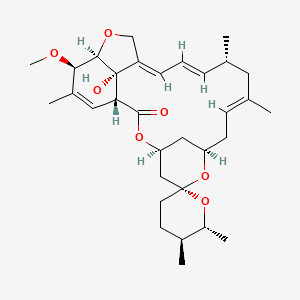
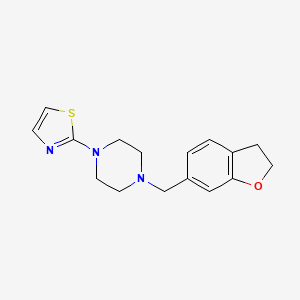
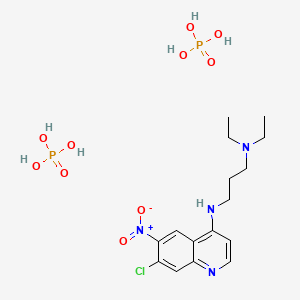
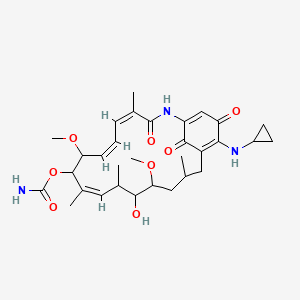
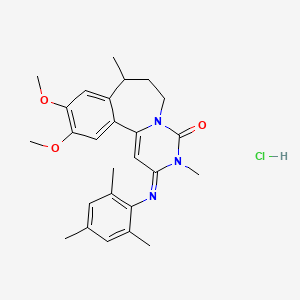
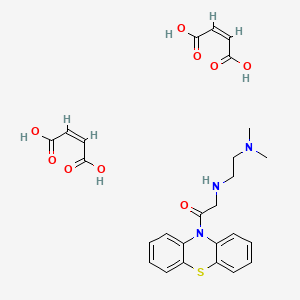
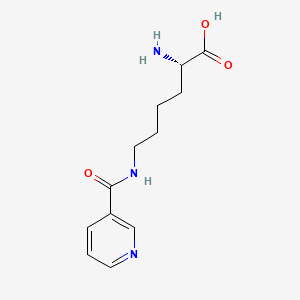
![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
